1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is a compound that integrates a thiophene ring with a fluorinated phenyl group, making it of interest in various fields, particularly medicinal chemistry. The presence of the thiophene moiety often contributes to the biological activity of compounds, while the fluorine atom can enhance metabolic stability and lipophilicity.
The compound can be synthesized through various organic reactions involving thiophenes and amines. Its structural characteristics and potential biological activities have been explored in scientific literature, indicating its relevance in drug design and development.
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine belongs to the class of organic compounds known as amines, specifically primary amines due to the presence of an amino group attached to an ethyl chain. It also contains a thiophene ring, classifying it as a heterocyclic compound.
The synthesis of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where 2-fluorophenyl derivatives react with thiophenes under basic conditions to form the desired product.
The molecular formula for 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is . The structure features:
CC(N)c1ccc(c(c1)F)c2sccc2InChI=1S/C11H12FNS/c1-3-12(2)10-5-8(13)6-11(10)9-4-7-14-11/h4-7,10H,3,12H2,1-2H3The compound can undergo various chemical reactions typical for amines and thiophene derivatives:
The biological mechanism of action for compounds like 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine often involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: